4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole
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Overview
Description
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole is a complex organic compound that features a unique structure combining aziridine, phenyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine can be synthesized through the reaction of cyclopropylmethylamine with an appropriate epoxide under basic conditions. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the aziridinylmethoxyphenyl derivative. Finally, the triazole ring is introduced through a cyclization reaction involving ethyl azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aziridine N-oxide derivative.
Reduction: Dihydrotriazole derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole involves its interaction with specific molecular targets. The aziridine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The triazole ring can interact with metal ions or other binding sites, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methylpyridine
- 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methylmorpholine
Uniqueness
Compared to similar compounds, 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole is unique due to the presence of the triazole ring, which can confer additional stability and binding properties. This makes it particularly interesting for applications requiring robust and specific interactions, such as in drug design or materials science.
Properties
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-21-11-17(18-19-21)14-5-7-16(8-6-14)22-12-15-10-20(15)9-13-3-4-13/h5-8,11,13,15H,2-4,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFTAPAXSARHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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